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Compound of Interest

3-Hydroxy-1-methylpyridazin-
6(1H)-one

Cat. No.: B189610

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal
chemistry and materials science. This document details its key physical and chemical
characteristics, outlines experimental protocols for their determination, and presents a general
synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-methyl-3,6-
pyridazinedione.
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Property Value Source
Molecular Formula CsHeN20:2 [1]
Molecular Weight 126.11 g/mol [1]
Melting Point 244 °C (decomposes) [1]
Boiling Point 260.1 °C at 760 mmHg [1]
Density 1.263 g/cm3 [1]
logP (Octanol-Water Partition
o -0.8 [1]
Coefficient)
Topological Polar Surface Area
polod 49.4 A2 [1]
(TPSA)
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
ydrog p 5 [1]
Count
Tautomerism

1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the
related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The
tautomeric equilibrium can be influenced by the solvent and temperature. Experimental
investigation of tautomerism can be carried out using techniques like tH NMR and X-ray
diffraction to characterize the predominant forms in different conditions.[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are
outlined below.

Synthesis of 1-Methyl-3,6-pyridazinedione

A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as
follows:
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Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of 6-substituted pyridazinones from y-keto acids.

[3]

e Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath,
standard reflux and filtration glassware.

e Procedure:

[¢]

Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

o Add hydrazine hydrate dropwise to the solution with stirring.

o Heat the reaction mixture to reflux for 4 hours.

o Cool the mixture to room temperature and then in an ice-water bath to induce
precipitation.

o Collect the solid product by vacuum filtration and wash with cold ethanol.

o Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.

Step 2: N-Methylation

This procedure describes the N-alkylation of the pyridazinone core.

o Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl
iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g.,
acetonitrile).

e Procedure:

o Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-
bottom flask.

o Add the methylating agent dropwise to the stirred suspension.
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o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Upon completion, cool the mixture and filter off the inorganic salts.

o Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-
methyl-3,6-pyridazinedione.

o Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point can be determined using the capillary method as per pharmacopeia
standards.[4]

e Apparatus: Melting point apparatus, capillary tubes.
e Procedure:

o Asmall, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary

tube to a height of 2-3 mm.
o The capillary is placed in the heating block of the melting point apparatus.
o The sample is heated at a constant rate (e.g., 1 °C/min).[4]

o The temperature at which the substance begins to melt and the temperature at which it is
completely liquid are recorded as the melting range. For a pure substance, this range is

typically narrow.

Determination of Solubility

The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal

technique.[5]

o Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or
HPLC.
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e Procedure:

o An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the
desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

o The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium
is reached.

o The suspension is then centrifuged to separate the undissolved solid.
o An aliguot of the supernatant is carefully removed and diluted.

o The concentration of the dissolved compound in the diluted solution is quantified using a
suitable analytical method like UV-Vis spectrophotometry or HPLC.

o The solubility is then calculated from the concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR
spectroscopy.[6]

o Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.

e Procedure (Potentiometric Titration):

o

A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent
(e.g., water or a water-cosolvent mixture).

o

The solution is titrated with a standardized solution of a strong acid or base.

[¢]

The pH of the solution is measured after each addition of the titrant.

o

A titration curve (pH vs. volume of titrant) is plotted.

[e]

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context
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Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain
pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP
kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones
have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved
in the inflammatory response.[9] While no specific signaling pathway has been definitively
elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive
compounds suggests its potential for investigation in drug discovery programs targeting
inflammation and related diseases.

Visualizations
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Step 1: Pyridazinone Core Synthesis

Hydrazine Hydrate

Cyclization

Reaction with Hydrazine .
6-Methylpyridazin-3(2H)-one
Levulinic Acid

Base, Solvent

Step 2: N-Methylation

Purification

Methylating Agent Methylation Reaction 1-Methyl-3,6-pyridazinedione

Add excess compound
to solvent

Agitate at
constant temperature

Centrifuge

Quantify concentration
(e.g., HPLC, UV-Vis)

Calculate Solubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b189610?utm_src=pdf-body-img
https://www.benchchem.com/product/b189610?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/292160539_The_Use_of_36-Pyridazinediones_in_Organic_Synthesis_and_Chemical_Biology
https://www.researchgate.net/publication/232369782_Tautomeric_variety_and_methylation_of_36-dihydroxy-4-methylpyridazine
https://www.benchchem.com/pdf/Synthesis_of_2_Allyl_6_methylpyridazin_3_2H_one_Application_Notes_and_Protocols.pdf
https://www.mt.com/my/en/home/applications/Application_Browse_Laboratory_Analytics/Thermal_Values/melting-point-determination.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983045/
https://www.mdpi.com/2312-7481/3/3/29
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920368/
https://pubmed.ncbi.nlm.nih.gov/21084192/
https://pubmed.ncbi.nlm.nih.gov/21084192/
https://www.researchgate.net/publication/225047347_Synthesis_Enantioresolution_and_Activity_Profile_of_Chiral_6-Methyl-24-Disubstituted_Pyridazin-32H-ones_as_Potent_N-Formyl_Peptide_Receptor_Agonists
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/product/b189610#physicochemical-properties-of-1-methyl-3-6-pyridazinedione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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